Tert-butyl (5-bromo-2-fluoropyridin-3-YL)carbamate
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Overview
Description
Tert-butyl (5-bromo-2-fluoropyridin-3-yl)carbamate is an organic compound with the molecular formula C10H12BrFN2O2 and a molecular weight of 291.12 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used as an intermediate in organic synthesis due to its unique chemical properties.
Preparation Methods
The synthesis of tert-butyl (5-bromo-2-fluoropyridin-3-yl)carbamate involves several steps:
Bromination: Pyridine undergoes a nucleophilic substitution reaction with hydrobromic acid to form 5-bromopyridine.
Fluorination: The brominated pyridine is then subjected to a fluorination reaction to introduce the fluorine atom at the 2-position.
Carbamate Formation: Finally, the 5-bromo-2-fluoropyridine is reacted with tert-butyl carbamate to form the desired product.
Chemical Reactions Analysis
Tert-butyl (5-bromo-2-fluoropyridin-3-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Hydroxylation: The compound can be hydroxylated to introduce hydroxyl groups.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Common reagents used in these reactions include hydrobromic acid, fluorinating agents, and tert-butyl carbamate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl (5-bromo-2-fluoropyridin-3-yl)carbamate is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is used in the synthesis of materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl (5-bromo-2-fluoropyridin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Tert-butyl (5-bromo-2-fluoropyridin-3-yl)carbamate can be compared with other similar compounds, such as:
Tert-butyl (2-bromo-5-fluoropyridin-4-yl)carbamate: This compound has a similar structure but with different substitution patterns.
Tert-butyl (5-bromo-2,3-difluorophenyl)carbamate: This compound contains an additional fluorine atom, which can influence its reactivity and properties.
Tert-butyl (3-bromo-5-fluoropyridin-2-yl)carbamate: This compound has a different substitution pattern on the pyridine ring.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and reactivity.
Properties
Molecular Formula |
C10H12BrFN2O2 |
---|---|
Molecular Weight |
291.12 g/mol |
IUPAC Name |
tert-butyl N-(5-bromo-2-fluoropyridin-3-yl)carbamate |
InChI |
InChI=1S/C10H12BrFN2O2/c1-10(2,3)16-9(15)14-7-4-6(11)5-13-8(7)12/h4-5H,1-3H3,(H,14,15) |
InChI Key |
ZLWTZLUMGXPVCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC(=C1)Br)F |
Origin of Product |
United States |
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